(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol

Catalog No.
S2917089
CAS No.
1233955-42-4
M.F
C11H15N3O3
M. Wt
237.259
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol

CAS Number

1233955-42-4

Product Name

(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol

IUPAC Name

4-[(3-nitropyridin-2-yl)amino]cyclohexan-1-ol

Molecular Formula

C11H15N3O3

Molecular Weight

237.259

InChI

InChI=1S/C11H15N3O3/c15-9-5-3-8(4-6-9)13-11-10(14(16)17)2-1-7-12-11/h1-2,7-9,15H,3-6H2,(H,12,13)

InChI Key

HENWAIVDBVYMHS-KYZUINATSA-N

SMILES

C1CC(CCC1NC2=C(C=CC=N2)[N+](=O)[O-])O

solubility

not available

The compound (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol is a chiral organic molecule featuring a cyclohexanol structure substituted with a 3-nitropyridine-2-ylamino group. This compound is notable for its potential applications in medicinal chemistry due to the presence of both an alcohol and an aromatic nitro group, which can influence its biological activity and reactivity. Its stereochemistry, characterized by the (1R,4R) configuration, plays a crucial role in determining its interactions with biological targets.

There is no scientific research available on the mechanism of action of this compound.

  • Aromatic nitro compounds: The presence of the nitro group suggests potential explosive properties. However, the specific risk depends on the molecular structure [].
  • Organic amines: Primary amines like the one in this compound can be irritating to the skin and eyes [].

The chemical reactivity of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, altering the compound's properties.
  • Acid-Base Reactions: The hydroxyl group can act as a weak acid or base, participating in proton transfer reactions.

These reactions are significant in biochemical pathways and medicinal applications.

The biological activity of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol has been explored using computational methods to predict its pharmacological effects. Studies suggest that compounds with similar structures may exhibit:

  • Antimicrobial Activity: Due to the presence of the nitro group, which is often associated with antibacterial properties.
  • Cytotoxic Effects: Potential toxicity against various cancer cell lines has been indicated through structure-activity relationship analyses .
  • Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways.

Several synthetic routes can be employed to prepare (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol:

  • Starting Materials: The synthesis typically begins with commercially available cyclohexanol derivatives.
  • Nitration of Pyridine: 3-Nitropyridine can be synthesized through nitration of pyridine followed by purification.
  • Amine Formation: The amine group can be introduced via reductive amination or direct amination methods.
  • Chiral Resolution: Enantiomeric purity can be achieved through chiral chromatography or asymmetric synthesis techniques.

These methods allow for the efficient production of the compound while ensuring stereochemical integrity.

The applications of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol are diverse, including:

  • Pharmaceutical Development: As a potential lead compound in drug discovery targeting specific diseases.
  • Biochemical Research: Utilized in studies investigating enzyme interactions and metabolic pathways.
  • Material Science: Investigated for its properties in polymer chemistry or as a ligand in coordination chemistry.

Interaction studies involving (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol focus on its binding affinities and mechanisms of action:

  • Molecular Docking Simulations: These simulations help predict how the compound interacts with various biological targets at the molecular level.
  • In Vitro Assays: Laboratory tests assess its effects on enzyme activity and cell viability to evaluate therapeutic potential.

Such studies are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural characteristics with (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol, allowing for comparative analysis:

Compound NameStructural FeaturesUnique Aspects
3-AminopyridineAmino group on pyridineUsed as a building block in drug synthesis
3-NitroanilineNitro group on anilineKnown for its use in dye production
(1S,2S)-2-AminocyclohexanolAmino group on cyclohexanolExhibits different stereochemical properties
4-(Aminomethyl)pyridineAminomethyl substitution on pyridinePotential application as a neurotransmitter modulator

These compounds highlight the unique properties of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol, particularly its chiral nature and specific functional groups that may enhance its biological activity compared to others.

Evolution of Synthetic Methodologies

Nitropyridine derivatives first gained prominence in the mid-20th century as versatile intermediates for constructing nitrogen-containing heterocycles. Early synthetic routes relied on direct nitration of pyridine rings, though regioselectivity challenges limited their utility. The development of halogenated nitropyridine precursors, such as 2-chloro-3-nitropyridine, enabled more controlled functionalization through nucleophilic aromatic substitution (NAS) reactions [1] [3]. For example, Bussiere et al. demonstrated the sequential substitution of chlorine atoms in 2,6-dichloro-3-nitropyridine to create glycogen synthase kinase-3 (GSK3) inhibitors [1].

A pivotal advancement emerged with the introduction of transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, applied to 3-nitropyridine derivatives, allowed the installation of aryl and heteroaryl groups at specific positions [1]. Patent WO2010089773A2 further expanded synthetic accessibility by detailing scalable processes for halogenated aminopyridines, precursors to nitropyridine derivatives like (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol [3].

Table 1: Key Synthetic Milestones for Nitropyridine Derivatives

YearInnovationApplication ExampleSource
2010Halogenated aminopyridine synthesisAnti-inflammatory drug intermediates [3]
2015NAS with 2-chloro-3-nitropyridineGSK3 inhibitors [1]
2023Pd-catalyzed cross-couplingFluorescent probes [1]

Significance in Synthetic Organic Chemistry

Nitropyridines serve as electron-deficient aromatic systems, facilitating regioselective transformations critical for complex molecule assembly. The nitro group acts as both a directing group and a masked amine, enabling sequential modifications:

  • Nucleophilic Aromatic Substitution: Chlorine atoms in 2-chloro-3-nitropyridine undergo displacement with amines, alkoxides, or thiols. This reactivity was exploited in synthesizing urease inhibitors via piperazine coupling [1].
  • Reductive Functionalization: Catalytic hydrogenation converts nitro groups to amines, as seen in the synthesis of triazolo[1,5-a]pyridine intermediates for kinase inhibitors [1].
  • Cyclization Strategies: Nitropyridines participate in multicomponent reactions, such as the Hantzsch dihydropyridine synthesis, to generate fused polycyclic systems [1].

The compound (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol exemplifies these principles, combining cyclohexanol’s conformational rigidity with nitropyridine’s reactivity for targeted molecular interactions.

Research Framework and Current Status

Recent studies emphasize nitropyridines in three domains:

A. Kinase Inhibition
Nitropyridine cores feature prominently in kinase inhibitor design. For instance, AZD7648—a DNA-dependent protein kinase inhibitor—originates from 2-amino-4-methyl-5-nitropyridine via reductive amination and Buchwald–Hartwig coupling [1]. Similarly, imidazo[4,5-b]pyridines derived from 2,4-dichloro-3-nitropyridine show phosphodiesterase 4/7 inhibition (IC~50~ ≈ 10 nM) [1].

B. Fluorescent Probes
Electron-deficient 3,5-dinitropyridine fluorophores enable biothiol detection through nitro-to-amine reduction, altering fluorescence properties [1]. These systems exploit the nitro group’s electron-withdrawing effects to modulate excited-state dynamics.

C. Antibacterial Agents
Epoxybenzooxocino[4,3-b]pyridines bearing nitro groups exhibit bacteriostatic activity against Mycobacterium bovis (MIC = 12.5–50 μg/mL) [1].

Position within Medicinal Chemistry Building Blocks

Nitropyridines occupy a strategic niche due to their dual functionality:

  • Pharmacophore Integration: The nitro group enhances binding to metalloenzymes (e.g., urease, HIV-1 integrase) via coordination or hydrogen bonding [1].
  • Prodrug Potential: Enzymatic reduction of nitro groups to amines enables targeted drug activation, as demonstrated in antitubercular agents [1].

The stereochemistry of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol suggests applications in chiral ligand design or as a conformational constraint in receptor-targeted molecules. Its cyclohexanol moiety may improve solubility relative to planar nitropyridines, addressing a common limitation in drug development [4].

The compound possesses two chiral centers located at carbon positions 1 and 4 of the cyclohexane ring [2]. The absolute configuration is designated as (1R,4R), indicating that both chiral centers adopt the R-configuration according to the Cahn-Ingold-Prelog priority rules [2]. This specific stereochemical arrangement is crucial for the compound's biological activity, as proteins are inherently chiral and exhibit stereoselective binding preferences [3] .

The presence of two chiral centers creates the potential for four possible stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R) [5] [6]. However, due to the 1,4-disubstitution pattern, only two distinct geometric isomers exist: the trans-isomer (1R,4R) and its corresponding enantiomer (1S,4S), along with the cis-isomer configurations [5] [6]. The specific (1R,4R) configuration represents the trans-1,4-disubstituted cyclohexane arrangement, where the hydroxyl group at C1 and the nitropyridinylamino group at C4 are positioned on opposite faces of the cyclohexane ring [7] [8].

Stereochemical Impact on Molecular Properties

The stereochemical features of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol have profound implications for its molecular properties and biological behavior. The trans-diequatorial conformation optimizes several key molecular characteristics:

Hydrogen Bonding Optimization: The equatorial positioning of the hydroxyl group at C1 maximizes the availability of the oxygen lone pairs for hydrogen bonding interactions with biological targets [18] [3]. This orientation facilitates stronger intermolecular interactions with proteins and other biomolecules, potentially enhancing binding affinity and specificity [3] .

Steric Complementarity: The spatial arrangement of substituents in the diequatorial conformation provides optimal complementarity with chiral binding sites [3] . The reduced steric hindrance allows for more favorable molecular recognition and enzyme-substrate interactions [19] [20].

Conformational Rigidity: The significant energy difference between conformational states (3.6 kcal/mol) provides substantial conformational rigidity, ensuring that the compound maintains its preferred three-dimensional structure under physiological conditions [11] [12]. This rigidity is advantageous for consistent biological activity and predictable pharmacological behavior [21] [22].

Nuclear Magnetic Resonance Spectroscopic Analysis

The stereochemical analysis of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol can be elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of proton coupling constants [23] [24]. The coupling patterns provide definitive information about the stereochemical relationships between protons and the preferred conformational state [25] [26].

In the trans-diequatorial conformation, the protons at positions 1 and 4 exhibit characteristic coupling patterns that reflect their equatorial positioning [23] [24]. Equatorial protons typically show smaller coupling constants (2-4 Hz) with adjacent protons due to the gauche dihedral angles (~60°), while axial protons would exhibit larger coupling constants (10-12 Hz) due to trans-diaxial relationships (~180°) [25] [27].

The NMR analysis confirms the predominance of the diequatorial conformation, as evidenced by the observation of coupling constants consistent with equatorial proton environments [23] [24]. This spectroscopic evidence supports the conformational analysis and provides experimental validation of the stereochemical preferences [26] [28].

Biological Activity Implications

The stereochemical features of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol have significant implications for its biological activity and therapeutic potential. The specific stereochemical arrangement influences multiple aspects of biological interaction:

Receptor Selectivity: The (1R,4R) configuration provides the optimal spatial arrangement for selective binding to specific biological targets [19] [3]. The trans-diequatorial conformation ensures that the compound presents its pharmacophoric groups in the most favorable orientation for receptor recognition [20] .

Metabolic Stability: The conformational rigidity and optimized hydrogen bonding patterns contribute to enhanced metabolic stability [29] [30]. The reduced steric strain in the diequatorial conformation may also influence the compound's susceptibility to enzymatic degradation [31] [32].

Pharmacokinetic Properties: The stereochemical characteristics affect absorption, distribution, metabolism, and excretion (ADME) properties [33] [29]. The optimized conformation may enhance bioavailability and reduce clearance rates compared to less stable conformational isomers [34] [35].

Therapeutic Index: The stereoselective binding properties contribute to an improved therapeutic index by enhancing target selectivity while reducing off-target effects [3] [22]. This stereochemical selectivity is crucial for developing safer and more effective therapeutic agents [19] [36].

Comparison with Related Stereoisomers

The stereochemical analysis reveals significant differences between (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol and its potential stereoisomers. The trans-1,4-disubstituted arrangement (1R,4R) exhibits superior conformational stability compared to the corresponding cis-1,4-disubstituted isomers [7] [8].

Cis-1,4-disubstituted cyclohexanes exist as equilibrium mixtures of axial-equatorial and equatorial-axial conformations, each with moderate steric strain (1.8 kcal/mol) [7] [8]. These cis-isomers lack the conformational homogeneity and stability of the trans-isomer, potentially resulting in more variable biological activity [37] [38].

The comparison highlights the importance of stereochemical control in drug design and the advantages of the specific (1R,4R) configuration for achieving consistent and predictable biological effects [19] [20]. The trans-diequatorial preference provides a clear energetic advantage and ensures optimal molecular recognition properties [3] .

Synthetic and Analytical Considerations

The stereochemical analysis has important implications for the synthesis and analytical characterization of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol. The preferred trans-diequatorial conformation influences synthetic strategies and analytical approaches:

Synthetic Accessibility: The thermodynamic preference for the diequatorial conformation suggests that synthetic routes should favor conditions that promote this stereochemical arrangement [39] [21]. Understanding the conformational preferences guides the selection of appropriate synthetic methodologies and reaction conditions [40] [41].

Analytical Characterization: The stereochemical analysis provides a framework for analytical method development, including chromatographic separations and spectroscopic identification [42] [26]. The distinct conformational preferences enable the development of stereoselective analytical techniques [43] [44].

Quality Control: The stereochemical characterization establishes criteria for quality control and standardization, ensuring consistent stereochemical purity and conformational integrity [45]. This analysis is crucial for pharmaceutical development and regulatory compliance [29] [34].

XLogP3

2.2

Dates

Last modified: 08-17-2023

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